molecular formula C19H16FN7O B6467461 3-[4-(5-fluoro-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 2640964-85-6

3-[4-(5-fluoro-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B6467461
CAS No.: 2640964-85-6
M. Wt: 377.4 g/mol
InChI Key: ATFZKKUJPPZTCP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a piperazine ring, and a pyrazine ring . These types of compounds are often found in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings often have interesting chemical properties and are commonly found in biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups could make the compound soluble in water .

Mechanism of Action

Mode of Action

The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in cellular processes. The compound may bind with high affinity to its targets, altering their function and leading to downstream effects .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. These could include pathways related to cell growth, inflammation, or other processes . The downstream effects of these pathway alterations would depend on the specific nature of the pathways involved .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability and its overall effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. These effects could include changes in cell growth, inflammation, or other processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. These factors could include the pH of the environment, the presence of other molecules, and the temperature .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Some compounds may be toxic or hazardous, while others may be relatively safe .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential uses. This could include testing its biological activity and determining its mechanism of action .

Properties

IUPAC Name

3-[4-(5-fluoro-6-oxo-4-phenyl-1H-pyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O/c20-15-16(13-4-2-1-3-5-13)24-19(25-18(15)28)27-10-8-26(9-11-27)17-14(12-21)22-6-7-23-17/h1-7H,8-11H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFZKKUJPPZTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2C#N)C3=NC(=C(C(=O)N3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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